

Introduction: A Keystone Building Block in Modern Peptide Therapeutics

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Cys(Trt)-OH*

CAS No.: 1349807-46-0; 921604-15-1

Cat. No.: B2612550

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In the landscape of advanced drug development and peptide chemistry, **Fmoc-N-Me-D-Cys(Trt)-OH** stands out as a sophisticated and highly valuable amino acid derivative. Its unique trifecta of structural modifications—a fluorenylmethoxycarbonyl (Fmoc) protected amine, an N-methylated peptide backbone, a D-enantiomeric configuration, and a trityl (Trt) protected cysteine thiol—equips peptide chemists with a powerful tool to overcome critical challenges in therapeutic peptide design. This guide provides a detailed exploration of the molecular architecture of **Fmoc-N-Me-D-Cys(Trt)-OH**, elucidates the causal reasoning behind its design, and offers field-proven protocols for its successful incorporation into complex peptide sequences.

The strategic N-methylation of the peptide backbone is a pivotal modification known to confer significant pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and increased oral bioavailability[1][2][3][4][5][6]. The D-configuration of the cysteine residue further contributes to proteolytic resistance. The cysteine thiol group, protected by the bulky trityl group, serves as a versatile handle for forming essential disulfide bridges or for site-specific conjugation after synthesis[7]. This building block is therefore instrumental in the synthesis of next-generation peptides, from cyclic analogs with constrained conformations to novel peptide-drug conjugates.

Deconstructing the Molecular Architecture

The efficacy of **Fmoc-N-Me-D-Cys(Trt)-OH** arises from the distinct and synergistic functions of its constituent parts. Understanding the role of each component is fundamental to leveraging its full potential in solid-phase peptide synthesis (SPPS).

The Core Amino Acid: N-Methyl-D-Cysteine

- **D-Stereochemistry:** The use of a D-amino acid instead of the naturally occurring L-isomer is a deliberate strategy to enhance the peptide's in vivo half-life. Peptides constructed from D-amino acids are not recognized by most endogenous proteases, rendering them significantly more resistant to enzymatic degradation.
- **N-Methylation:** The methyl group on the amide nitrogen introduces a profound conformational constraint on the peptide backbone. This modification eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting secondary structures like α -helices and β -sheets. This can be exploited to fine-tune receptor binding affinity and specificity[1][6]. From a pharmacokinetic perspective, N-methylation increases lipophilicity, which can improve cell membrane permeability and oral bioavailability[2][3][5].
- **Cysteine Thiol Group:** The sulfhydryl (-SH) group of cysteine is one of the most reactive functional groups in proteins. It is essential for forming intramolecular or intermolecular disulfide bonds that stabilize the peptide's tertiary structure[7]. During synthesis, this highly nucleophilic group must be masked to prevent unwanted side reactions[8].

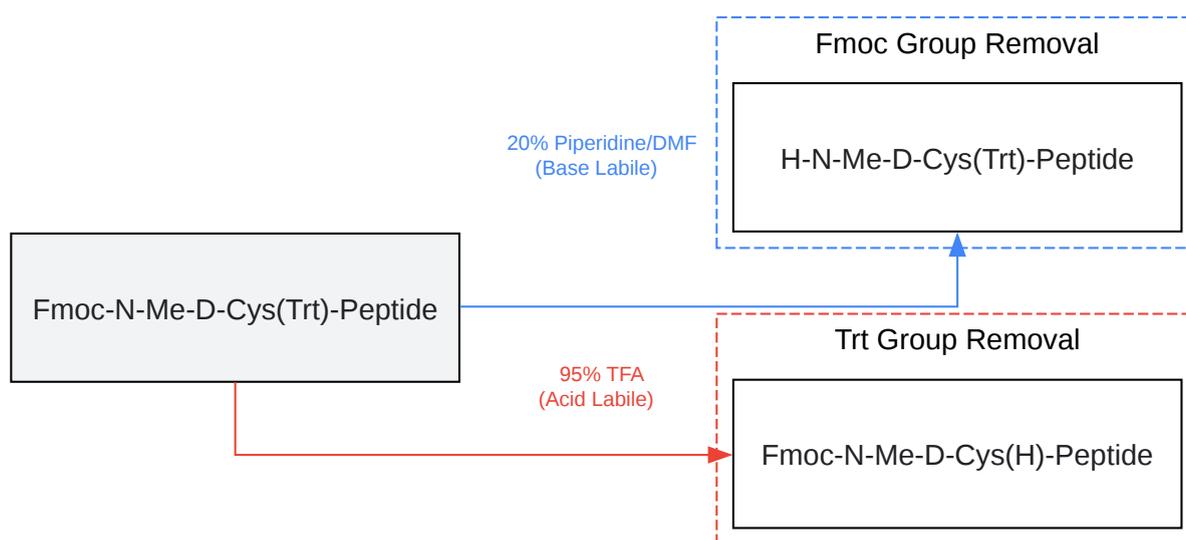
The Orthogonal Protecting Group Strategy

The successful synthesis of complex peptides hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. **Fmoc-N-Me-D-Cys(Trt)-OH** is a masterclass in this principle.

- **Fmoc (9-fluorenylmethoxycarbonyl) Group:** This is the temporary protecting group for the α -amine. Its primary advantage is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF)[9][10][11]. This base-mediated cleavage is highly efficient and orthogonal to the acid-labile side-chain protecting groups, forming the cornerstone of modern Fmoc-SPPS[12][13].
- **Trt (Trityl) Group:** The triphenylmethyl (Trt) group serves as the semi-permanent protection for the cysteine thiol. It is a bulky group that provides excellent steric shielding[14]. Crucially,

it is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA)[8][15]. This orthogonality is the key to selectively deprotecting the N-terminus for chain elongation while the thiol side chain remains protected.

The diagram below illustrates the distinct cleavage conditions for the Fmoc and Trt protecting groups, highlighting the principle of orthogonality that is central to Fmoc-SPPS.



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Caption: Orthogonal protection scheme of **Fmoc-N-Me-D-Cys(Trt)-OH**.

Physicochemical Properties

A summary of the key physical and chemical properties of **Fmoc-N-Me-D-Cys(Trt)-OH** is provided below for quick reference.

Property	Value	Reference
Chemical Formula	C ₃₈ H ₃₃ NO ₄ S	[16][17]
Molecular Weight	599.74 g/mol	[17]
CAS Number	944797-51-7	[16][18]
Appearance	White to off-white powder or crystals	
Melting Point	234-239 °C	
Solubility	Soluble in DMF	
Storage Temperature	2-8°C	
Optical Activity	[α] _D ²² -25.0°, c = 0.5% in dichloromethane	

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain is notoriously challenging due to steric hindrance[1][19][20]. The N-methyl group shields the carboxyl group, slowing the kinetics of amide bond formation. Therefore, specialized protocols are required for efficient coupling.

The Challenge of Steric Hindrance

Coupling a standard Fmoc-amino acid onto an N-methylated amine, or coupling an N-methylated amino acid itself, requires overcoming a significant activation energy barrier[20][21]. Standard coupling reagents like HBTU or TBTU can be less effective, leading to incomplete reactions, low yields, and deletion sequences in the final product[1].

Recommended Coupling Protocol

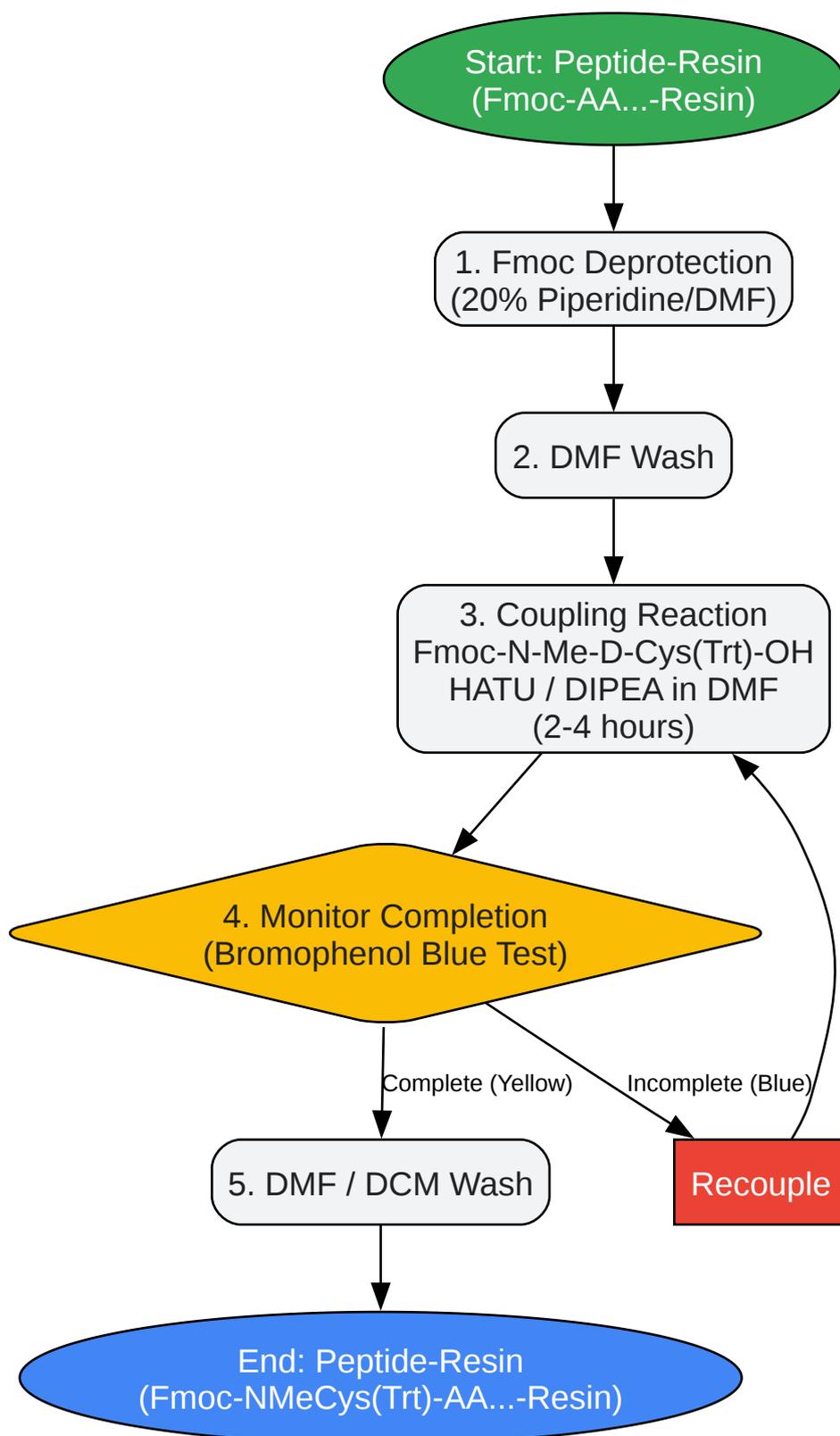
To ensure high-yield incorporation of **Fmoc-N-Me-D-Cys(Trt)-OH**, the use of a more potent uronium/aminium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is strongly recommended[1][18].

HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or collidine, forms a highly reactive acyl-intermediate that can overcome the steric barrier.

Step-by-Step Coupling Methodology:

- **Resin Preparation:** Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-7 times).
- **Activation Cocktail Preparation:** In a separate vessel, dissolve **Fmoc-N-Me-D-Cys(Trt)-OH** (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
- **Coupling Reaction:** Add the activation cocktail to the washed, deprotected peptide-resin. Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, double coupling or overnight reaction may be necessary^[9].
- **Monitoring:** The completion of the coupling cannot be monitored by the standard ninhydrin test, as it does not react with the secondary amine of the N-methylated residue. The bromophenol blue test is a suitable alternative; a yellow color indicates a completed reaction, while a blue or green color signifies an incomplete coupling requiring further reaction time or a recoupling step^[1].
- **Washing:** After the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

The following workflow diagram visualizes the key steps for incorporating this specialized building block during an SPPS cycle.



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Caption: SPPS cycle for coupling **Fmoc-N-Me-D-Cys(Trt)-OH**.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the semi-permanent side-chain protecting groups, including the Trt group, must be removed.

The Role of Scavengers

The Trt group is removed by acidolysis, which generates a stable trityl cation[22]. This carbocation is highly reactive and can lead to unwanted side reactions, such as re-attachment to the now-free cysteine thiol or alkylation of sensitive residues like tryptophan. To prevent this, scavengers are included in the cleavage cocktail. Triisopropylsilane (TIS) is an extremely effective scavenger that irreversibly quenches the trityl cation, converting it to triphenylmethane[15].

Recommended Cleavage Protocol:

- **Resin Preparation:** Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
- **Cleavage Cocktail:** Prepare a fresh cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS.
- **Cleavage Reaction:** Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature with occasional agitation.
- **Peptide Precipitation:** Filter the resin and collect the TFA filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold diethyl ether[8].
- **Isolation and Purification:** Collect the peptide precipitate by centrifugation, wash with cold ether to remove residual scavengers, and dry the crude product. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC)[8].

Conclusion

Fmoc-N-Me-D-Cys(Trt)-OH is a testament to the power of rational chemical design in peptide science. Its structure is a carefully orchestrated combination of features that address

fundamental challenges in drug development: proteolytic instability, poor membrane permeability, and the need for precise structural control. While its incorporation requires specialized protocols to overcome the inherent steric challenges of N-methylation, the use of potent coupling reagents like HATU provides a reliable pathway for its integration. By understanding the function of each molecular component and applying optimized synthetic methodologies, researchers can effectively utilize this building block to construct novel and potent peptide therapeutics.

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